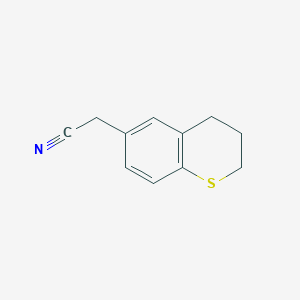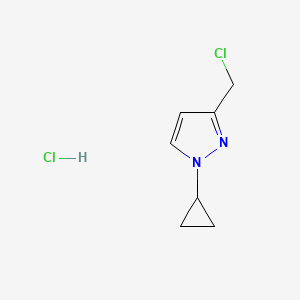
3-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloromethyl group attached to a cyclopropyl-substituted pyrazole ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride typically involves multiple steps. One common method starts with the preparation of 3-(chloromethyl)pyrazole, which is then cyclopropylated. The general steps are as follows:
Preparation of 3-(chloromethyl)pyrazole: This can be achieved by reacting pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.
Cyclopropylation: The 3-(chloromethyl)pyrazole is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopropyl group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form alcohols.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols.
科学研究应用
3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 3-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The cyclopropyl group provides steric hindrance, enhancing the compound’s selectivity and binding affinity.
相似化合物的比较
Similar Compounds
- 3-(Chloromethyl)pyridine hydrochloride
- 3-(Chloromethyl)pyrazole
- 4-(Chloromethyl)pyridine hydrochloride
Uniqueness
3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is unique due to the presence of both a cyclopropyl group and a pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications.
属性
CAS 编号 |
2866317-25-9 |
|---|---|
分子式 |
C7H10Cl2N2 |
分子量 |
193.07 g/mol |
IUPAC 名称 |
3-(chloromethyl)-1-cyclopropylpyrazole;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c8-5-6-3-4-10(9-6)7-1-2-7;/h3-4,7H,1-2,5H2;1H |
InChI 键 |
BHTCALRDAVOVPM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C=CC(=N2)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


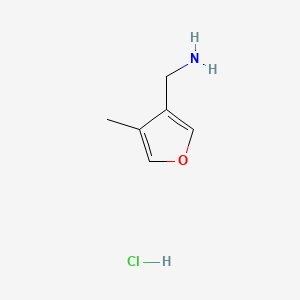

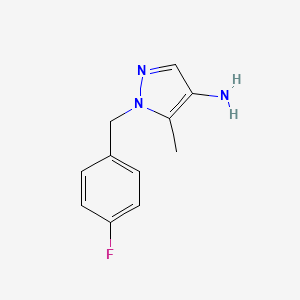
![4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
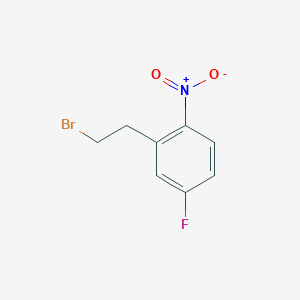
![5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester](/img/structure/B13480315.png)
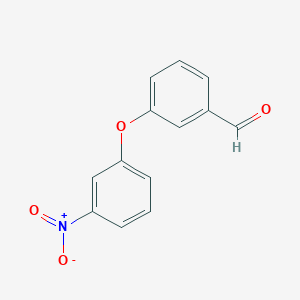
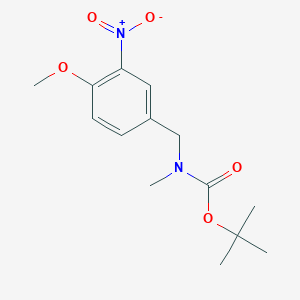
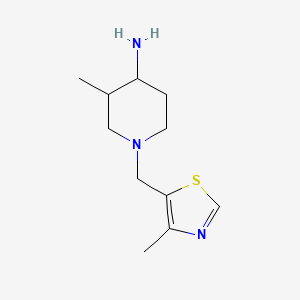
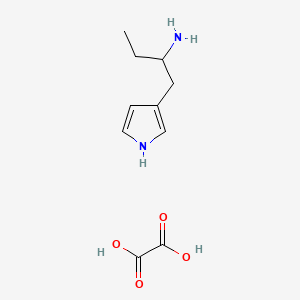
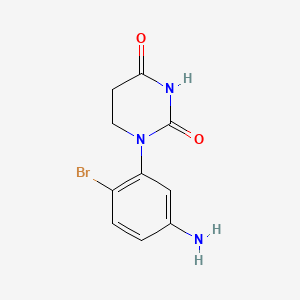

![(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13480350.png)
